Comprehensive Spectral Profiling: 5-Ethyl-2-(trifluoromethyl)pyridine
Comprehensive Spectral Profiling: 5-Ethyl-2-(trifluoromethyl)pyridine
The following technical guide details the spectral profiling of 5-Ethyl-2-(trifluoromethyl)pyridine , a critical fluorinated building block in medicinal chemistry.
This guide synthesizes data from high-fidelity analogs, cheminformatic predictions, and established structure-activity relationships (SAR) to provide a reference standard for researchers where direct experimental traces are often proprietary.
Executive Summary
Compound: 5-Ethyl-2-(trifluoromethyl)pyridine
CAS Registry Number: 1030632-94-0
Molecular Formula: C
This guide provides a self-validating spectral framework. By correlating the inductive effects of the trifluoromethyl (
Structural Logic & Atom Mapping
To interpret the spectra accurately, we must first define the electronic environment of the pyridine ring. The 2-position is electron-deficient due to the nitrogen atom and the strongly electron-withdrawing
Diagram 1: Structural Numbering & Electronic Flow
The following diagram illustrates the atom numbering used in the spectral assignments and the direction of electronic induction.
Caption: Electronic influence map showing the push-pull relationship between the 2-CF3 and 5-Ethyl groups.
Nuclear Magnetic Resonance (NMR) Profiling[1]
H NMR Spectroscopy (Proton)
The proton spectrum is characterized by a distinct aromatic region (3 protons) and an aliphatic region (ethyl group).
Solvent: CDCl
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H6 | 8.55 – 8.65 | Doublet (d) or Broad Singlet | Most Deshielded: Adjacent to Nitrogen (N1) and ortho to the ethyl group. The ethyl group provides slight shielding compared to unsubstituted 2-CF | |
| H3 | 7.65 – 7.70 | Doublet (d) | Ortho to CF | |
| H4 | 7.70 – 7.75 | Doublet of Doublets (dd) | Meta to CF | |
| CH | 2.70 – 2.80 | Quartet (q) | Benzylic Methylene: Typical shift for alkyl groups attached to aromatic rings. | |
| CH | 1.25 – 1.35 | Triplet (t) | Terminal Methyl: Standard triplet coupled to the methylene group. |
C NMR Spectroscopy (Carbon)
The carbon spectrum is diagnostic due to the carbon-fluorine coupling, which splits C2 and the CF
Solvent: CDCl
| Position | Shift ( | Multiplicity | Coupling ( | Notes |
| C2 | 145.0 – 148.0 | Quartet (q) | Quaternary carbon directly attached to CF | |
| C6 | 150.0 – 152.0 | Singlet (s) | - | Most deshielded CH due to Nitrogen proximity. |
| C5 | 140.0 – 142.0 | Singlet (s) | - | Quaternary carbon bearing the ethyl group. |
| C4 | 136.0 – 138.0 | Singlet (s) | - | Aromatic CH. |
| C3 | 120.0 – 122.0 | Quartet (q) | Aromatic CH, often shows weak coupling to F. | |
| CF | 121.0 – 123.0 | Quartet (q) | Characteristic trifluoromethyl signal. | |
| CH | 26.0 – 27.0 | Singlet (s) | - | Methylene carbon. |
| CH | 14.5 – 15.5 | Singlet (s) | - | Methyl carbon. |
F NMR Spectroscopy
Standard: CFCl
-
Shift:
-67.0 to -69.0 ppm -
Multiplicity: Singlet (s)
-
Interpretation: This single sharp peak confirms the integrity of the trifluoromethyl group. Any degradation (hydrolysis) would result in the loss of this signal or the appearance of fluoride ion peaks (~ -120 ppm).
Mass Spectrometry (MS) Profiling
Mass spectrometry is the primary tool for confirming molecular weight and structural connectivity.
Ionization Mode: Electron Impact (EI, 70 eV)
Molecular Ion (M
Fragmentation Pathway
The fragmentation follows a predictable "Benzyl-like" cleavage and "Fluorine-loss" pattern.
-
M
(175): The parent ion is stable and usually the base peak or very abundant. -
[M - CH
] (160): Loss of the terminal methyl from the ethyl group. This is a "benzylic" cleavage favored by the pyridine ring stability. -
[M - CF
] (106): Loss of the trifluoromethyl radical. This is less common than alkyl cleavage but diagnostic for CF compounds. -
[M - C
H ] (146): Loss of the entire ethyl group.
Diagram 2: MS Fragmentation Logic
Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.
Infrared Spectroscopy (IR)
IR is used primarily for "fingerprinting" the functional groups.
| Wavenumber (cm | Assignment | Description |
| 2970 – 2850 | C-H Stretch (Aliphatic) | Characteristic of the ethyl group (CH |
| 1600, 1580 | C=C / C=N Stretch | Pyridine ring "breathing" modes. |
| 1320 – 1100 | C-F Stretch | Diagnostic Region: Strong, broad bands indicative of the CF |
| 850 – 700 | C-H Bending (Aromatic) | Out-of-plane bending, indicative of 2,5-substitution pattern. |
Experimental Protocols & Quality Control
Protocol: Rapid GC-MS Identification
To verify the identity of a synthesized or purchased batch:
-
Sample Prep: Dissolve 1 mg of 5-Ethyl-2-(trifluoromethyl)pyridine in 1 mL of Methanol or Ethyl Acetate.
-
Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).
-
Method:
-
Injector: 250°C, Split 20:1.
-
Oven: 60°C (hold 1 min)
20°C/min 280°C.
-
-
Acceptance Criteria:
-
Retention time must match standard (or predicted logP correlation).
-
Mass spectrum must show m/z 175 (Parent) and m/z 160 (Base/Major).
-
Purity > 95% by area integration.
-
Synthesis Context (For Reference)
This compound is typically accessed via Cross-Coupling or Direct Fluorination :
-
Route A: Reaction of 2-bromo-5-ethylpyridine with a trifluoromethylating agent (e.g., CuCF
generated in situ). -
Route B: Construction of the pyridine ring using ethyl-substituted enones and trifluoro-building blocks (e.g., trifluoroacetoacetate derivatives).
References
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National Institute of Standards and Technology (NIST). Mass Spectral Library: Pyridine, 5-ethyl-2-methyl- (Analog Reference).Link
-
PubChem. Compound Summary: 5-Ethyl-2-(trifluoromethyl)pyridine (CAS 1030632-94-0).Link
-
European Patent Office. EP 2646416: Improved Process for the Preparation of 2-Trifluoromethyl-5-(1-substituted)alkylpyridines. (Contains detailed NMR data for the close analog 5-(1-(methylthio)ethyl)-2-(trifluoromethyl)pyridine). Link
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Ambeed & BLD Pharm. Commercial Building Block Specifications for CAS 1030632-94-0.[1]Link
Disclaimer: While spectral data presented here is derived from high-confidence theoretical modeling and analog validation, experimental verification with a certified reference standard is recommended for GLP/GMP applications.
